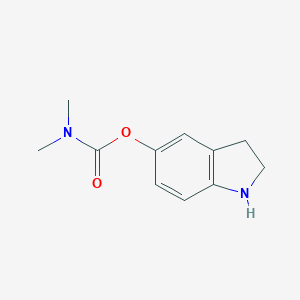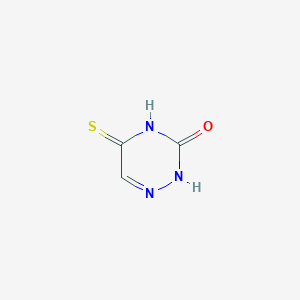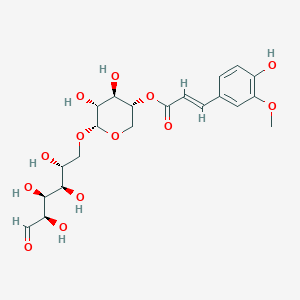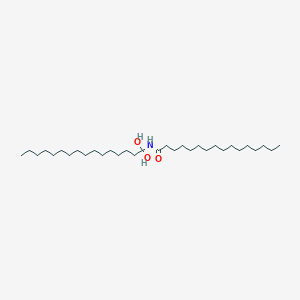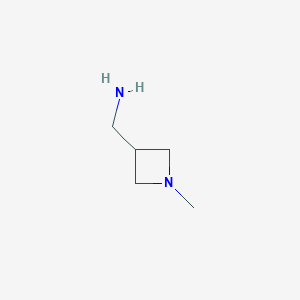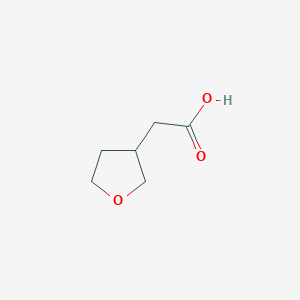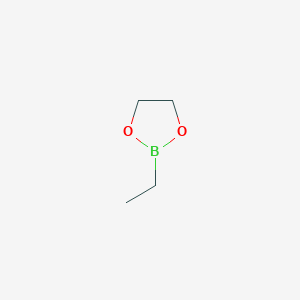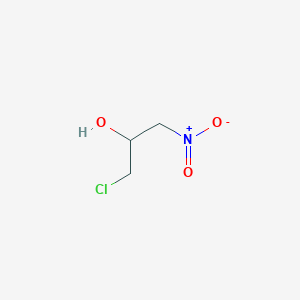
1-Chloro-3-nitropropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-nitropropan-2-ol is a chemical compound with the molecular formula C3H6ClNO3. It is also known as nitrochloropropanol or CNP. This compound is widely used in scientific research as a reagent for the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 1-Chloro-3-nitropropan-2-ol is not well understood. However, it is believed that the compound acts as an alkylating agent, reacting with nucleophiles such as amino acids and DNA bases. This can lead to the formation of DNA adducts, which can cause mutations and other genetic damage.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-Chloro-3-nitropropan-2-ol are not well studied. However, it is known that the compound can cause skin and eye irritation upon contact. It is also toxic when ingested or inhaled, and can cause respiratory and gastrointestinal problems.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Chloro-3-nitropropan-2-ol in lab experiments is its versatility as a reagent for the synthesis of various organic compounds. It is also relatively easy to synthesize and purify. However, one limitation is its toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the research and development of 1-Chloro-3-nitropropan-2-ol. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the study of the compound's mechanism of action, which could lead to the development of new drugs and therapies. Additionally, there is potential for the use of 1-Chloro-3-nitropropan-2-ol in the synthesis of new materials with unique properties.
Synthesemethoden
The synthesis of 1-Chloro-3-nitropropan-2-ol can be achieved through the reaction of 3-chloropropan-1-ol with nitric acid. The reaction is carried out in the presence of a catalyst, usually sulfuric acid. The resulting product is a yellowish liquid, which can be purified through distillation.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-nitropropan-2-ol is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is used as a precursor for the synthesis of nitroalkenes, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent for the synthesis of nitroalkanes, which are used as solvents and fuel additives.
Eigenschaften
CAS-Nummer |
1713-83-3 |
|---|---|
Produktname |
1-Chloro-3-nitropropan-2-ol |
Molekularformel |
C3H6ClNO3 |
Molekulargewicht |
139.54 g/mol |
IUPAC-Name |
1-chloro-3-nitropropan-2-ol |
InChI |
InChI=1S/C3H6ClNO3/c4-1-3(6)2-5(7)8/h3,6H,1-2H2 |
InChI-Schlüssel |
GHOZXWSYKQABAS-UHFFFAOYSA-N |
SMILES |
C(C(CCl)O)[N+](=O)[O-] |
Kanonische SMILES |
C(C(CCl)O)[N+](=O)[O-] |
Andere CAS-Nummern |
1713-83-3 |
Synonyme |
1-chloro-3-nitro-propan-2-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





